molecular formula C13H12O3 B095396 5-Methyl-2-furylmethyl benzoate CAS No. 18801-77-9

5-Methyl-2-furylmethyl benzoate

Cat. No. B095396
CAS RN: 18801-77-9
M. Wt: 216.23 g/mol
InChI Key: CZGJADJWVDCSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-furylmethyl benzoate, also known as MFB, is a chemical compound that belongs to the class of esters. It is widely used in the field of organic synthesis due to its unique chemical properties. MFB is a colorless liquid with a fruity odor and is commonly used in the fragrance industry.

Scientific Research Applications

5-Methyl-2-furylmethyl benzoate has several scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. 5-Methyl-2-furylmethyl benzoate is also used as a solvent in the chemical industry. It is used in the fragrance industry due to its fruity odor. 5-Methyl-2-furylmethyl benzoate has also been studied for its potential use in the field of medicine.

Mechanism Of Action

The mechanism of action of 5-Methyl-2-furylmethyl benzoate is not well understood. However, it is believed that 5-Methyl-2-furylmethyl benzoate interacts with certain receptors in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

5-Methyl-2-furylmethyl benzoate has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect the body against oxidative stress. 5-Methyl-2-furylmethyl benzoate has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 5-Methyl-2-furylmethyl benzoate has been found to have antimicrobial properties, which can help fight against certain types of bacteria.

Advantages And Limitations For Lab Experiments

5-Methyl-2-furylmethyl benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. 5-Methyl-2-furylmethyl benzoate is also stable under normal laboratory conditions. However, 5-Methyl-2-furylmethyl benzoate has some limitations. It is flammable and should be handled with care. 5-Methyl-2-furylmethyl benzoate is also toxic and can cause skin irritation and respiratory problems if not handled properly.

Future Directions

There are several future directions for the study of 5-Methyl-2-furylmethyl benzoate. One potential application is in the field of medicine. 5-Methyl-2-furylmethyl benzoate has been shown to have antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of various diseases. Additionally, 5-Methyl-2-furylmethyl benzoate could be studied further for its potential use as a solvent in the chemical industry. Further research could also be conducted to better understand the mechanism of action of 5-Methyl-2-furylmethyl benzoate and its potential applications in various fields.
Conclusion:
In conclusion, 5-Methyl-2-furylmethyl benzoate is a chemical compound that has several scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds and as a solvent in the chemical industry. 5-Methyl-2-furylmethyl benzoate has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-Methyl-2-furylmethyl benzoate, including its potential use in the field of medicine and as a solvent in the chemical industry.

Synthesis Methods

The synthesis of 5-Methyl-2-furylmethyl benzoate can be achieved through several methods. One of the most common methods is the reaction between 5-methyl-2-furancarboxylic acid and benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 90°C and produces 5-Methyl-2-furylmethyl benzoate with a yield of up to 85%. Another method involves the reaction between 5-methyl-2-furancarboxylic acid chloride and benzyl alcohol in the presence of a base such as triethylamine. This method produces 5-Methyl-2-furylmethyl benzoate with a yield of up to 90%.

properties

CAS RN

18801-77-9

Product Name

5-Methyl-2-furylmethyl benzoate

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(5-methylfuran-2-yl)methyl benzoate

InChI

InChI=1S/C13H12O3/c1-10-7-8-12(16-10)9-15-13(14)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

CZGJADJWVDCSFQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)COC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(O1)COC(=O)C2=CC=CC=C2

synonyms

5-METHYL-2-FURYLMETHYLBENZOATE)

Origin of Product

United States

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